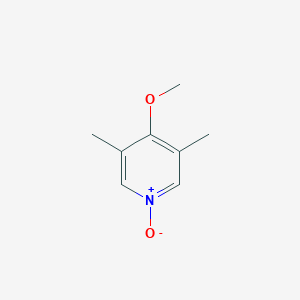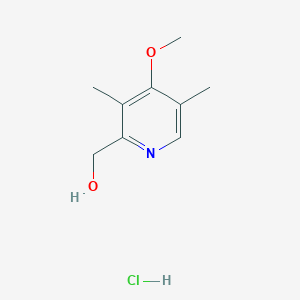
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic acid, also known as TFB-TBOA, is a potent and selective blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in numerous neurological disorders. TFB-TBOA has been extensively studied for its potential as a research tool in the field of neuroscience.
Wirkmechanismus
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid acts as a non-competitive inhibitor of EAATs, binding to the transporter protein and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process in which excessive glutamate signaling causes damage to neurons.
Biochemische Und Physiologische Effekte
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase extracellular glutamate levels, reduce seizure threshold, and impair spatial learning and memory. It has also been shown to have neuroprotective effects in some models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is its potency and selectivity for EAATs, making it a useful tool for studying the role of glutamate transporters in neurological disorders. However, its non-competitive mechanism of action can make it difficult to interpret results, as it can lead to complex changes in glutamate signaling. Additionally, 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is not suitable for use in vivo due to its poor blood-brain barrier permeability.
Zukünftige Richtungen
There are several areas of future research that could be pursued using 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid. These include:
1. Investigating the role of EAATs in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing more potent and selective inhibitors of EAATs for use as therapeutic agents.
3. Studying the effects of glutamate transport inhibition on synaptic plasticity and learning and memory.
4. Investigating the role of EAATs in the development and progression of epilepsy.
5. Developing new methods for delivering EAAT inhibitors to the brain to overcome the blood-brain barrier.
Synthesemethoden
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized using a multi-step process starting with 2,2,2-trifluoroethyl 4-formylbenzoate and phenylmagnesium bromide. The resulting intermediate is then reacted with 2-(bromomethyl)phenol to yield 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid.
Wissenschaftliche Forschungsanwendungen
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has been used extensively in research to study the role of EAATs in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the physiological and biochemical effects of glutamate transport inhibition.
Eigenschaften
IUPAC Name |
5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSBHOYRGBFVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

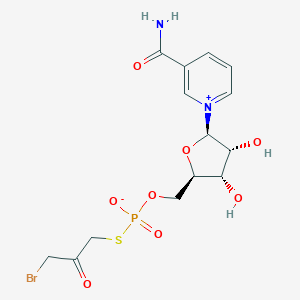


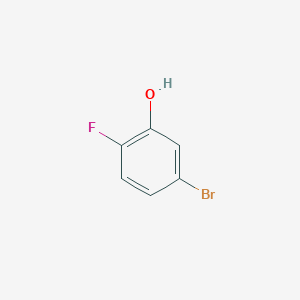
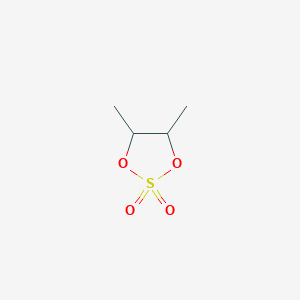
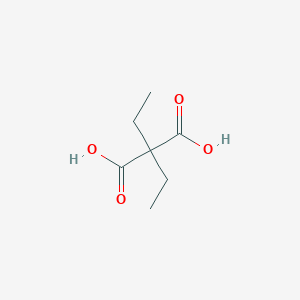
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)
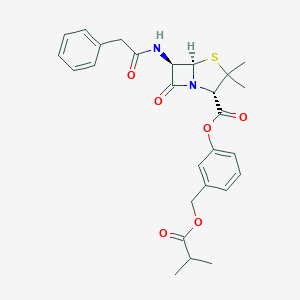

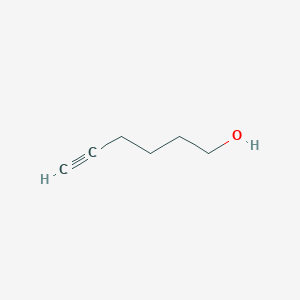

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
